2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine chemical structure and physicochemical properties
2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine chemical structure and physicochemical properties
An In-Depth Technical Guide to 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By synthesizing data from chemical databases and analogous structures, this document offers insights into its structure, properties, potential synthesis, and applications.
Introduction and Molecular Structure
2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine belongs to a class of compounds that incorporate two key heterocyclic scaffolds: pyrimidine and 1,2,4-oxadiazole. The pyrimidine ring is a fundamental component of nucleobases in DNA and RNA, and its derivatives are known to possess a wide spectrum of biological activities. The 1,2,4-oxadiazole ring is a five-membered heterocycle recognized as a versatile bioisostere for ester and amide groups, contributing to improved metabolic stability and pharmacological profiles in drug candidates. The combination of these two moieties, along with a chlorine substituent, suggests a molecule designed to explore specific structure-activity relationships in drug discovery programs.
The core structure consists of a pyrimidine ring attached at its 2-position to the 3-position of a 1,2,4-oxadiazole ring. A chlorine atom is substituted at the 5-position of the oxadiazole ring.
Caption: Chemical Structure of 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine
Physicochemical and Predicted Properties
Experimentally determined physicochemical data for this specific molecule is not widely available. However, computational models provide valuable predicted properties for initial assessment. These predictions are essential in the early stages of drug discovery for anticipating a compound's behavior, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 1183652-81-4 | NextSDS |
| Molecular Formula | C₆H₃ClN₄O | PubChemLite |
| Molecular Weight | ~182.57 g/mol | (Calculated) |
| Monoisotopic Mass | 181.99954 Da | PubChemLite |
| Predicted XlogP | 1.1 | PubChemLite |
| SMILES | C1=CN=C(N=C1)C2=NOC(=N2)Cl | PubChemLite |
| InChI | InChI=1S/C6H3ClN4O/c7-6-10-5(11-12-6)4-8-2-1-3-9-4/h1-3H | PubChemLite |
Expert Insights: The predicted XlogP value of 1.1 suggests that the compound has moderate lipophilicity. This is a favorable characteristic in drug development, indicating a potential balance between aqueous solubility for formulation and lipid solubility for membrane permeability.
Synthesis and Purification: A Representative Protocol
Proposed Synthetic Pathway:
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Step 1: Synthesis of Pyrimidine-2-carboximidamide. This intermediate can be prepared from pyrimidine-2-carbonitrile through reaction with a source of ammonia, often involving a Pinner reaction or similar methods.
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Step 2: Formation of Pyrimidine-2-carboxamidoxime. The pyrimidine-2-carboximidamide is then reacted with hydroxylamine to yield the corresponding amidoxime. This step is critical as it introduces the N-OH group required for cyclization.
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Step 3: Acylation and Cyclization. The pyrimidine-2-carboxamidoxime is acylated with an appropriate acylating agent, such as phosgene or a phosgene equivalent, which upon cyclization and reaction with a chlorinating agent, would yield the final 5-chloro-1,2,4-oxadiazole ring. A more direct route might involve condensation with a chloro-containing one-carbon synthon. The cyclization is often promoted by heating or under basic conditions.
Caption: Proposed Synthetic Workflow
Experimental Protocol (Representative):
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Amidoxime Synthesis: To a solution of pyrimidine-2-carbonitrile in ethanol, an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) is added. The mixture is heated under reflux for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the crude amidoxime is purified by recrystallization or chromatography.
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Oxadiazole Formation: The purified pyrimidine-2-carboxamidoxime is dissolved in a suitable aprotic solvent like THF or DMF. The solution is cooled in an ice bath, and a suitable acylating/chlorinating agent is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. Progress is monitored by LC-MS.
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Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final compound is purified using column chromatography on silica gel to yield pure 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine.
Potential Applications in Drug Development
The structural motifs within this molecule are associated with a wide array of pharmacological activities, making it a compound of high interest for screening and lead optimization.
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Anticancer Activity: Pyrimidine and oxadiazole derivatives are well-represented in anticancer drug discovery. They can act as kinase inhibitors, antimetabolites, or tubulin polymerization inhibitors. For instance, novel 5-(1,3,4-oxadiazol-2-yl)pyrimidine derivatives have been identified as selective FMS-like tyrosine kinase 3 (FLT3) inhibitors, a target in acute myeloid leukemia.
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Anti-inflammatory and Analgesic Properties: Various pyrimidine-oxadiazole hybrids have demonstrated potential as anti-inflammatory agents, some acting as selective COX-2 inhibitors.
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Antimicrobial and Antiviral Activity: The heterocyclic cores are known to exhibit broad-spectrum antimicrobial activity.
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Neurodegenerative Diseases: Compounds featuring these scaffolds are also being explored for applications in treating neurodegenerative conditions.
The specific combination of the pyrimidine and 5-chloro-1,2,4-oxadiazole rings in the target molecule provides a unique electronic and steric profile that could confer high affinity and selectivity for various biological targets.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and stability of the synthesized compound.
Caption: Analytical Characterization Workflow
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The proton spectrum is expected to show characteristic signals for the pyrimidine ring protons. For a related compound, 5-Cyclopentyl-3-(pyrimidin-2-yl)-1,2,4-oxadiazole, the pyrimidine protons appear at δ 7.47 (t) and 8.98 (d) ppm.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement, which should match the calculated exact mass of the compound (181.9995).
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High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode Array Detection (DAD) is the standard method for determining the purity of the compound. A suitable method would likely involve a C18 reversed-phase column with a gradient of acetonitrile and water. This technique is also used for quantification in biological matrices.
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Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, serving as a final confirmation of purity and empirical formula.
Safety, Handling, and Storage
Based on GHS classifications for the compound, the following hazards are noted:
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Acute toxicity (oral, dermal, inhalation)
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Skin irritation
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Serious eye irritation
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May cause drowsiness or dizziness (Specific target organ toxicity — single exposure)
Standard Laboratory Precautions:
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Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine, leveraging established chemical principles and data from analogous structures to offer expert insights for research and development professionals.
References
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ACS Publications. Synthesis and Screening of NewOxadiazole,Triazole, andTriazolo[4,3-b]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). 2021. Available from: [Link]
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